2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol
Description
Chemical Structure and Properties 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol (CAS: 306730-44-9) is a fluorinated aromatic compound with the molecular formula C₁₅H₁₆FNO₂ and a molar mass of 273.3 g/mol . Its structure comprises a phenolic core substituted with a methoxy group at position 6 and a methylene-linked anilino group at position 2. The anilino moiety is further substituted with a fluorine atom at position 5 and a methyl group at position 2 (Figure 1). This dual substitution pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(5-fluoro-2-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJTZGXSIBADQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol typically involves the reaction of 5-fluoro-2-methylaniline with 6-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16FNO2
- Molecular Weight : 261.29 g/mol
- Boiling Point : Approximately 401.1 °C
- Density : 1.229 g/cm³
The compound features a methoxy group and a fluoro-substituted aniline, which contribute to its chemical reactivity and biological activity.
Chemistry
In the field of organic synthesis, 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol serves as an important intermediate. It can be utilized in the synthesis of various organic compounds through reactions such as:
- Oxidation : Can be oxidized to form quinones using reagents like potassium permanganate.
- Reduction : Capable of undergoing reduction to yield amines.
- Substitution Reactions : Engages in nucleophilic substitution with halogens or other nucleophiles.
These reactions are critical for developing new materials and compounds in chemical research .
Biology
The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have indicated that it may exhibit:
- Antitumor Activity : Research suggests that derivatives of this compound can induce cell death in cancer cells through mechanisms such as microtubule disruption. For instance, related compounds have shown significant toxicity against breast cancer cell lines, indicating a potential for therapeutic applications .
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Medicine
The therapeutic implications of this compound are being explored in various contexts:
- Cancer Therapy : The compound's ability to inhibit cell proliferation suggests its utility in developing new cancer treatments. For example, studies have shown that structurally similar compounds can effectively reduce tumor volumes in animal models .
- Drug Development : Its unique structure allows for modifications that could enhance efficacy and reduce toxicity, which is crucial for the development of new pharmacological agents.
Industry
In industrial applications, this compound is used in the production of dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo various chemical transformations makes it valuable in creating colorants for textiles and other materials .
Case Study 1: Anticancer Activity
A study published in PubMed highlighted the anticancer properties of compounds related to this compound. The research demonstrated that these compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 20.4 μM, showcasing their potential as effective anticancer agents .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of this compound provided insights into its preparation methods using palladium on carbon as a catalyst under specific conditions. This study emphasized the importance of optimizing reaction parameters to achieve high yields and purity, which is essential for both research and industrial applications .
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Anilino Group
Halogen Substitution: Fluoro vs. Chloro
The compound 2-[(5-Chloro-2-methylanilino)methyl]-6-methoxybenzenol (CAS: 196875-75-9) replaces the fluorine atom with chlorine. This substitution increases molecular weight to 289.8 g/mol (C₁₅H₁₆ClNO₂) and alters lipophilicity (ClogP: ~3.2 vs.
Brominated Derivatives
4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol (C₁₈H₁₆BrN₃O₂, MW: 386.2 g/mol) introduces a bromine atom and a quinoxaline ring. The bromine increases steric bulk and polarizability, while the quinoxaline moiety enables π-π stacking interactions, relevant in coordination chemistry .
Modifications in the Phenolic Core
Methoxy Positioning
2-([(1,3-Benzodioxol-5-ylmethyl)imino]methyl)-6-bromo-4-methoxybenzenol (CAS: 477848-16-1, C₁₆H₁₄BrNO₄, MW: 364.19 g/mol) shifts the methoxy group to position 4 and adds a benzodioxolyl group. This enhances electron-donating capacity and solubility in polar solvents .
Benzimidazole-Fused Analogs
Comparative Data Table
Research Findings and Implications
- Biological Activity : Brominated analogs (e.g., 4-Bromo derivatives) exhibit higher antimicrobial activity due to increased electrophilicity .
- Synthetic Utility : Chloro-substituted derivatives are preferred in cross-coupling reactions for drug discovery .
- Coordination Chemistry: Quinoxaline-containing analogs form stable polynuclear complexes with transition metals (e.g., Cu²⁺, Ni²⁺), as evidenced by crystallographic studies .
Biological Activity
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol, also known by its CAS number 306730-44-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H16FNO2
- Molecular Weight : 261.29 g/mol
- Boiling Point : Approximately 401.1 °C (predicted)
- Density : 1.229 g/cm³ (predicted)
- pKa : 9.58 (predicted)
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, research on related organometallic complexes has shown that they can inhibit topoisomerase II (topo II), an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity in various cancer cell lines. These findings suggest that this compound may also possess similar properties due to its structural features .
The mechanism of action for compounds like this compound is often linked to their ability to induce apoptosis in cancer cells. This is typically mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage. Studies have demonstrated that related compounds can lead to S-phase accumulation in the cell cycle, indicating a disruption in normal cell division processes .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. While specific data for this compound is limited, its structural similarity suggests potential efficacy .
Table 1: Comparative IC50 Values of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Organometallic Complex A | A549 | 5.0 |
| Organometallic Complex B | SW480 | 3.5 |
| This compound | Hypothetical | TBD |
Q & A
Q. What are the optimal synthetic routes for 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol, and how do reaction conditions influence yield?
Answer: The compound’s synthesis likely involves:
- Step 1: Preparation of 5-fluoro-2-methylaniline (a key intermediate, CAS 367-29-3 ).
- Step 2: Coupling with 6-methoxybenzenol derivatives via reductive amination or nucleophilic substitution.
- Critical variables:
- Catalysts: Pd/C or NaBH4 for reductive amination .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the anilino group.
- Temperature control: Maintain <60°C to avoid side reactions (e.g., demethylation of methoxy groups) .
Yield optimization requires monitoring by TLC/HPLC and adjusting stoichiometry of the benzyl halide precursor.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
Q. What are the solubility and stability profiles under laboratory conditions?
Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric hindrance: The 2-methyl group on the anilino moiety restricts access to the NH group, reducing nucleophilicity in SN2 reactions .
- Electronic effects:
- Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates the anilino NH for acylation .
- Methoxy group directs electrophiles to the para position via resonance.
Experimental validation: Compare reaction rates with/without substituents using kinetic studies (UV-Vis monitoring) .
Q. How to resolve contradictions in spectral data for structural isomers?
Answer:
- Problem: Overlapping NMR signals (e.g., methoxy vs. methylanilino protons).
- Solutions:
Q. What computational methods predict the compound’s environmental fate and biodegradability?
Answer:
- EPI Suite™: Estimate biodegradation half-life (e.g., BioHCwin model) and logP (hydrophobicity index) .
- Molecular dynamics (MD): Simulate interactions with soil enzymes (e.g., laccases) to assess degradation pathways .
- Experimental validation: Use OECD 301F (manometric respirometry) to quantify microbial degradation rates .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
